
2-Propanone, 1,1,1-trifluoro-3-((1-methyl-1H-imidazol-2-yl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1,1,1-trifluoro-3-((1-methyl-1H-imidazol-2-yl)thio)- is a synthetic organic compound characterized by the presence of a trifluoromethyl group and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1,1-trifluoro-3-((1-methyl-1H-imidazol-2-yl)thio)- typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with 1,1,1-trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, 1,1,1-trifluoro-3-((1-methyl-1H-imidazol-2-yl)thio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Propanone, 1,1,1-trifluoro-3-((1-methyl-1H-imidazol-2-yl)thio)- has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials with unique properties, such as fluorinated polymers.
Biological Studies: The compound’s interactions with enzymes and proteins are studied to understand its biochemical effects.
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1,1,1-trifluoro-3-((1-methyl-1H-imidazol-2-yl)thio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trifluoro-2-propanone
- 1,1,1-Trifluoro-3-phenyl-2-propanone
- 1,1,1-Trifluoroacetone
Uniqueness
2-Propanone, 1,1,1-trifluoro-3-((1-methyl-1H-imidazol-2-yl)thio)- is unique due to the presence of both a trifluoromethyl group and an imidazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
127183-51-1 |
|---|---|
Fórmula molecular |
C7H7F3N2OS |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-3-(1-methylimidazol-2-yl)sulfanylpropan-2-one |
InChI |
InChI=1S/C7H7F3N2OS/c1-12-3-2-11-6(12)14-4-5(13)7(8,9)10/h2-3H,4H2,1H3 |
Clave InChI |
RKMRGJANBQKPQW-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1SCC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-ethoxy-2-(3-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14285247.png)
![Stannane, tributyl[1-(methoxymethyl)ethenyl]-](/img/structure/B14285252.png)
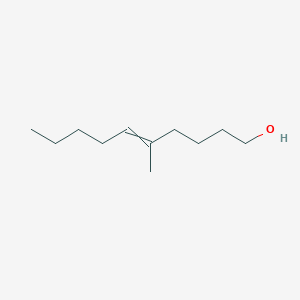
![N-[2-(Dimethylamino)-5-nitrophenyl]octadecanamide](/img/structure/B14285266.png)
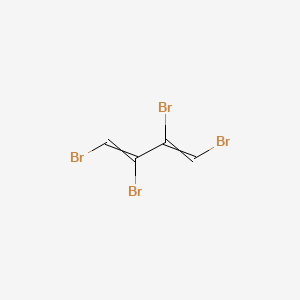
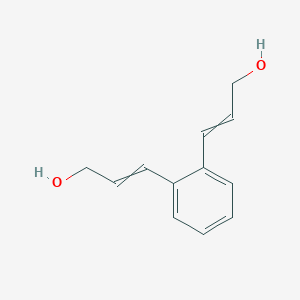
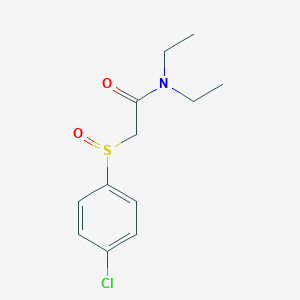

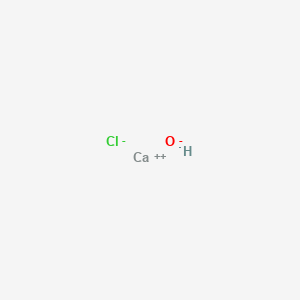


![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-dimethoxy-](/img/structure/B14285316.png)

![Pyrido[1,2-a]indole, 6,7,8,9,9a,10-hexahydro-](/img/structure/B14285333.png)
